molecular formula C45H45FN8O11 B12393619 MC-GGFG-AM-(10NH2-11F-Camptothecin)

MC-GGFG-AM-(10NH2-11F-Camptothecin)

Cat. No.: B12393619
M. Wt: 892.9 g/mol
InChI Key: GLUCBNJSQUGNCA-OXCVABKISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MC-GGFG-AM-(10NH2-11F-Camptothecin) is an antibody-drug conjugate. This compound is designed to target cancer cells by binding to the anti-TROp-2 antibody sacituzumab via a hydrolysable pH-sensitive linker. It exhibits significant anti-tumor activity and is primarily used in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC-GGFG-AM-(10NH2-11F-Camptothecin) involves the conjugation of the camptothecin derivative to the anti-TROp-2 antibody sacituzumab through a hydrolysable pH-sensitive linker. The process typically includes the following steps:

Industrial Production Methods

Industrial production of MC-GGFG-AM-(10NH2-11F-Camptothecin) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

MC-GGFG-AM-(10NH2-11F-Camptothecin) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

MC-GGFG-AM-(10NH2-11F-Camptothecin) has a wide range of scientific research applications, including:

Mechanism of Action

MC-GGFG-AM-(10NH2-11F-Camptothecin) exerts its effects by binding to the anti-TROp-2 antibody sacituzumab via a hydrolysable pH-sensitive linker. Once bound, the compound is internalized by the cancer cell, where the acidic environment triggers the hydrolysis of the linker, releasing the active camptothecin derivative. The camptothecin derivative then inhibits topoisomerase I, leading to DNA damage and cell death .

Comparison with Similar Compounds

Properties

Molecular Formula

C45H45FN8O11

Molecular Weight

892.9 g/mol

IUPAC Name

6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[(19R)-19-ethyl-6-fluoro-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide

InChI

InChI=1S/C45H45FN8O11/c1-2-45(64)29-18-34-41-27(23-54(34)43(62)28(29)24-65-44(45)63)16-26-17-32(30(46)19-31(26)52-41)50-38(58)22-49-42(61)33(15-25-9-5-3-6-10-25)51-37(57)21-48-36(56)20-47-35(55)11-7-4-8-14-53-39(59)12-13-40(53)60/h3,5-6,9-10,12-13,16-19,33,64H,2,4,7-8,11,14-15,20-24H2,1H3,(H,47,55)(H,48,56)(H,49,61)(H,50,58)(H,51,57)/t33-,45+/m0/s1

InChI Key

GLUCBNJSQUGNCA-OXCVABKISA-N

Isomeric SMILES

CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C(=CC5=C4)NC(=O)CNC(=O)[C@H](CC6=CC=CC=C6)NC(=O)CNC(=O)CNC(=O)CCCCCN7C(=O)C=CC7=O)F)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C(=CC5=C4)NC(=O)CNC(=O)C(CC6=CC=CC=C6)NC(=O)CNC(=O)CNC(=O)CCCCCN7C(=O)C=CC7=O)F)O

Origin of Product

United States

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